An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chlorophenoxy)-4-methylbenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chlorophenoxy)-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
I. Foreword: Unveiling a Molecule of Interest
In the landscape of pharmaceutical and agrochemical research, the nuanced interplay of a molecule's physicochemical properties dictates its behavior, efficacy, and viability. This guide provides a comprehensive technical overview of 2-(3-Chlorophenoxy)-4-methylbenzoic acid, a compound of interest due to its structural motifs commonly found in biologically active agents. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes predicted data, information from analogous structures, and established analytical methodologies to offer a robust scientific profile. By detailing not just the "what" but the "why" behind experimental approaches, we aim to equip researchers with the foundational knowledge to confidently work with and characterize this and similar chemical entities.
II. Molecular Identity and Structural Elucidation
A precise understanding of a molecule's structure is the cornerstone of all subsequent physicochemical analysis.
Chemical Structure:
Figure 1: Chemical structure of 2-(3-Chlorophenoxy)-4-methylbenzoic acid.
Core Identifiers:
| Identifier | Value |
| IUPAC Name | 2-(3-Chlorophenoxy)-4-methylbenzoic acid |
| CAS Number | Not readily available in public databases |
| Molecular Formula | C14H11ClO3 |
| Molecular Weight | 262.69 g/mol |
| InChI | InChI=1S/C14H11ClO3/c1-9-5-6-12(14(16)17)13(7-9)18-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,16,17) |
| InChIKey | LXZWMSHYUDLRFE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(=O)O)OC2=CC(=CC=C2)Cl |
III. Predicted Physicochemical Profile
In the absence of extensive experimental data, computational models provide valuable initial assessments of a compound's properties. The following data has been predicted using established algorithms.
| Property | Predicted Value | Source |
| XlogP | 4.1 | PubChemLite |
| Monoisotopic Mass | 262.03967 Da | PubChemLite |
| Collision Cross Section ([M+H]+) | 153.6 Ų | PubChemLite |
| Collision Cross Section ([M-H]-) | 159.7 Ų | PubChemLite |
Expert Insight: A predicted XlogP of 4.1 suggests that 2-(3-Chlorophenoxy)-4-methylbenzoic acid is a lipophilic compound, indicating a preference for non-polar environments and likely low aqueous solubility. This has significant implications for its potential bioavailability and formulation development, suggesting that solubility enhancement strategies may be necessary for in vivo applications.
IV. Experimental Physicochemical Properties: A Guided Approach
While direct experimental values for 2-(3-Chlorophenoxy)-4-methylbenzoic acid are not readily found, we can infer likely properties and outline robust protocols for their determination based on analogous compounds.
A. Melting Point
The melting point is a critical indicator of purity and lattice energy. For a crystalline solid like the target molecule, a sharp melting point range is expected. For context, 4-methylbenzoic acid has a melting point of 177-180 °C. The introduction of the larger, more complex chlorophenoxy group may influence this value.
Proposed Experimental Protocol for Melting Point Determination:
Figure 2: Workflow for Melting Point Determination.
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Sample Preparation: Ensure the sample is a finely ground, dry powder.
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Capillary Loading: Pack the sample into a capillary tube to a height of 2-3 mm.
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Instrumentation: Place the capillary in a calibrated digital melting point apparatus.
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Heating: Use a rapid heating ramp to approximate the melting point, then perform a slower ramp (1-2 °C/min) with a fresh sample for an accurate determination.
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Observation and Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid.
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Reporting: The melting point is reported as a range. A narrow range (<2 °C) is indicative of high purity.
B. Aqueous Solubility
Given the predicted high XlogP, the aqueous solubility is expected to be low. Understanding this property is vital for drug development, as it directly impacts dissolution and absorption.
Proposed Experimental Protocol for Shake-Flask Solubility Determination (OECD 105):
Figure 3: Workflow for Shake-Flask Solubility Measurement.
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Sample Addition: Add an excess of the solid compound to a known volume of purified water (or a relevant buffer) in a sealed flask.
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Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the suspension to settle, or centrifuge/filter to separate the solid from the saturated solution.
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Quantification: Analyze the concentration of the compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Solubility Determination: The measured concentration represents the aqueous solubility at that temperature.
C. Acidity Constant (pKa)
The carboxylic acid moiety makes this an acidic compound. The pKa value is crucial for predicting its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding. Benzoic acid has a pKa of approximately 4.2. The electron-withdrawing nature of the chloro- and phenoxy- groups may slightly decrease the pKa.
Proposed Experimental Protocol for pKa Determination by Potentiometric Titration:
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Solution Preparation: Prepare a solution of the compound in a suitable solvent mixture (e.g., water/methanol) of known concentration.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
V. Proposed Synthesis and Spectroscopic Characterization
A plausible synthetic route for 2-(3-Chlorophenoxy)-4-methylbenzoic acid is via an Ullmann condensation.
Proposed Synthesis Pathway:
Figure 4: Proposed Ullmann Condensation Synthesis Route.
Detailed Synthetic Protocol:
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To a solution of 2-bromo-4-methylbenzoic acid and 3-chlorophenol in a suitable high-boiling polar aprotic solvent (e.g., DMF or DMSO), add a base such as potassium carbonate.
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Add a catalytic amount of a copper(I) salt, such as copper(I) iodide.
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Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture and pour it into water.
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Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.
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Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Spectroscopic Data:
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¹H NMR: Resonances corresponding to the aromatic protons on both rings, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton. The aromatic region will show complex splitting patterns due to the substitution.
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¹³C NMR: Signals for the fourteen carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbon bearing the methyl group, and the carbons of the two aromatic rings.
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Mass Spectrometry: The molecular ion peak ([M]+ or [M-H]-) should be observable at m/z corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of chlorine.
VI. Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 2-(3-Chlorophenoxy)-4-methylbenzoic acid for researchers in drug discovery and development. While a comprehensive experimental dataset is yet to be established in public literature, the provided predicted data, along with robust, validated protocols for experimental determination, offer a clear path forward for the characterization of this molecule. The insights into its likely lipophilicity and acidity are critical first steps in designing formulation strategies and predicting its in vivo behavior. As with any scientific endeavor, the principles of expertise, trustworthiness through self-validating protocols, and authoritative grounding are paramount for the successful application of this knowledge.
VII. References
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PubChemLite. 2-(3-chlorophenoxy)-4-methylbenzoic acid (C14H11ClO3). [Link]
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PrepChem. Synthesis of 2-(4-methylphenoxy)benzoic acid. [Link]
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OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. [Link]
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Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.
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Nicolaou, K. C., & Sorensen, E. J. (2003). Classics in Total Synthesis: Targets, Strategies, Methods. John Wiley & Sons.
